![molecular formula C14H10ClFO2 B6403741 5-(4-Chloro-3-methylphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261930-46-4](/img/structure/B6403741.png)
5-(4-Chloro-3-methylphenyl)-2-fluorobenzoic acid, 95%
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Overview
Description
5-(4-Chloro-3-methylphenyl)-2-fluorobenzoic acid, commonly referred to as 5-CMFBA, is an organic compound belonging to the family of benzoic acids. It is a white, crystalline solid with a melting point of 155°C and a boiling point of 302°C. 5-CMFBA has a variety of applications in the scientific research field, ranging from synthesis methods to biochemical and physiological effects.
Scientific Research Applications
5-CMFBA has a variety of research applications, including its use as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate for enzyme-catalyzed reactions. In addition, 5-CMFBA has been used in the synthesis of biologically active compounds such as drugs, pesticides, and agrochemicals. It has also been used in the synthesis of fluorescent probes and in the production of polymers.
Mechanism of Action
The mechanism of action of 5-CMFBA is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamines, such as serotonin and dopamine, in the brain. By inhibiting MAO, 5-CMFBA may increase the availability of these neurotransmitters, resulting in increased levels of serotonin and dopamine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMFBA are not fully understood. However, it has been suggested that 5-CMFBA may have antidepressant and anxiolytic effects. In addition, 5-CMFBA may act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 5-CMFBA may increase the levels of acetylcholine in the brain, resulting in increased cognitive function.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-CMFBA in lab experiments is its availability and low cost. 5-CMFBA is readily available from chemical suppliers, and it is relatively inexpensive compared to other organic compounds. In addition, 5-CMFBA is relatively stable and can be stored for long periods of time without significant degradation. However, the use of 5-CMFBA in lab experiments is limited by the fact that it is a hazardous compound and should be handled with caution.
Future Directions
The future directions for research on 5-CMFBA include further exploration of its mechanism of action and its potential therapeutic applications. In addition, further research is needed to better understand the biochemical and physiological effects of 5-CMFBA and to identify new applications for this compound. Finally, further research is needed to optimize the synthesis method and to develop new methods for the synthesis of 5-CMFBA.
Synthesis Methods
5-CMFBA can be synthesized by two different methods: the classical method and the microwave-assisted method. The classical method involves the reaction of 4-chloro-3-methylphenol with 2-fluorobenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out at a temperature of 80°C for five hours. The second method is the microwave-assisted method, which involves the reaction of 4-chloro-3-methylphenol with 2-fluorobenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in a microwave reactor at a temperature of 80°C for a shorter period of time.
properties
IUPAC Name |
5-(4-chloro-3-methylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-6-9(2-4-12(8)15)10-3-5-13(16)11(7-10)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFAYCAAFXVQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690394 |
Source
|
Record name | 4'-Chloro-4-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-46-4 |
Source
|
Record name | 4'-Chloro-4-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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